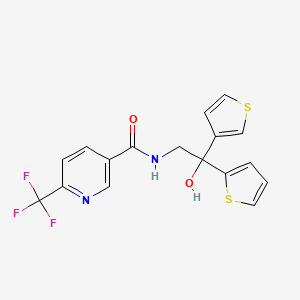

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-7-25-9-12)14-2-1-6-26-14/h1-9,24H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBKWAFTBPLQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions:

-

Formation of the Hydroxyethyl Intermediate: : The initial step involves the preparation of a hydroxyethyl intermediate. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

-

Coupling with Nicotinamide: : The hydroxyethyl intermediate is then coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

-

Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, or KMnO₄ (potassium permanganate).

Reducing Agents: H₂/Pd, NaBH₄ (sodium borohydride).

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxy group.

Reduction Products: Amines from the reduction of nitro groups.

Substitution Products: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide serves as an intermediate for synthesizing more complex organic molecules. Its thiophene and trifluoromethyl groups facilitate various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group enhances electrophilicity, making the compound a suitable substrate for nucleophilic attacks.

- Oxidation and Reduction : The compound can undergo redox reactions that are crucial for synthesizing derivatives with desired properties.

Biology

The biological potential of this compound is significant, particularly in drug discovery and development. Studies have indicated its effectiveness in:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications on the thiophene rings enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Case Study : A laboratory investigation tested several derivatives against Staphylococcus aureus and Escherichia coli, revealing that specific substitutions increased efficacy by up to 50% compared to standard antibiotics.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may interfere with signaling pathways involved in cell growth and apoptosis .

Medicine

In medicinal chemistry, the unique structure of this compound positions it as a candidate for developing novel therapeutics:

- Targeting Enzymes : The compound is being explored for its ability to inhibit specific enzymes linked to cancer progression and bacterial infections. For example, it has been evaluated as an inhibitor of sirtuin enzymes, which play a role in cellular regulation .

Industry

The industrial applications of this compound are diverse:

- Material Science : Its unique chemical structure allows for the development of advanced materials with enhanced properties such as thermal stability and resistance to environmental degradation. Example Application : In coatings and polymers, incorporating this compound can lead to materials with superior durability and protective qualities.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The hydroxyethyl chain and thiophene rings contribute to binding specificity and affinity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues from N-(thiophen-2-yl)nicotinamide Derivatives ()

Compounds 4a–4d (e.g., ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) share the nicotinamide core but differ in substituents:

- Substituents: Chloro, bromo, or cyano groups at the 5- and 6-positions of the pyridine ring, compared to the trifluoromethyl group in the target compound.

- Physicochemical Properties: Decomposition temperatures exceed 175°C (e.g., 4a: >175°C; 4c: >231°C), indicating high thermal stability .

- Synthetic Yields : Ranged from 57–74% for 4a–4d, suggesting efficient amide coupling under mild conditions .

6-(Trifluoromethyl)nicotinamide HIV-1 RT Inhibitors ()

Compounds 45–48 (e.g., 2-((5-chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide) feature a trifluoromethyl group but differ in the amine substituents:

- Substituents : Dichlorobenzyl or hydroxy-methoxybenzyl groups instead of the thiophene-substituted hydroxyethyl chain in the target compound.

- Biological Activity: These derivatives inhibit HIV-1 reverse transcriptase (RT), with IC₅₀ values in the nanomolar range .

- Melting Points : Higher melting points (e.g., 45: 153–155°C; 46: 179–180°C) compared to thiophene-based derivatives in , possibly due to stronger intermolecular interactions from aromatic dichlorobenzyl groups .

Thiophene-Containing Spirocyclic Derivatives ()

Compound 9j (N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide) shares the thiophen-3-yl group but incorporates a spirocyclic diamine structure:

- Structural Complexity : The spirocyclic core in 9j introduces conformational rigidity, which may enhance target selectivity compared to the flexible hydroxyethyl chain in the target compound.

- Synthetic Challenges : Lower yield (47%) compared to simpler amide derivatives in , highlighting the difficulty of synthesizing spirocyclic frameworks .

Polymorphic Nicotinamide Derivatives ()

A polymorphic form of a related trifluoromethylpyridine carboxamide demonstrates the importance of solid-state properties. While the target compound’s polymorphic data are unavailable, underscores the need for crystallographic analysis (e.g., using Mercury software, as in ) to optimize bioavailability and stability .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Composition

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C13H14N2O3S2

- Molecular Weight : 310.4 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The chemical structure includes thiophene rings which contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzamide derivatives have shown significant inhibitory effects on various cancer cell lines:

- IC50 values for certain derivatives were reported as low as 3.0 µM against A549 cell lines, indicating strong cytotoxicity compared to standard drugs like doxorubicin .

The proposed mechanisms of action include:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

- Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cancer progression, which could lead to reduced tumor growth.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that this compound may exhibit antimicrobial activity. The presence of thiophene groups is often associated with enhanced interaction with microbial cell membranes.

Study 1: Anticancer Efficacy

A study evaluating a series of thiophene-based compounds demonstrated that those similar to this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The most potent compounds had IC50 values under 10 µM, showcasing their potential as anticancer agents .

Study 2: Mechanistic Insights

Research involving molecular docking studies suggested that these compounds can effectively bind to the ATP-binding site of kinases involved in cancer signaling pathways. This binding may inhibit downstream signaling cascades critical for tumor growth and survival .

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing thiophene moieties consistently demonstrate superior biological activity compared to their non-thiophene counterparts.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide | <5 | Anticancer |

| Benzamide Derivative | 3.0 | Anticancer |

| Control (Doxorubicin) | 20 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.